![molecular formula C21H15BrN2O3 B3011382 4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922031-05-8](/img/structure/B3011382.png)
4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a useful research compound. Its molecular formula is C21H15BrN2O3 and its molecular weight is 423.266. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound that belongs to the dibenzo[b,f][1,4]oxazepine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a potential therapeutic agent in various disease contexts. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C21H15BrN2O3
- Molecular Weight : 423.3 g/mol
- CAS Number : 922031-05-8
The compound is characterized by the presence of a bromine atom and a dibenzooxazepine core, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an inhibitor of histone deacetylases (HDACs), which are critical in the regulation of gene expression and have been implicated in cancer and other diseases . The modulation of HDAC activity can lead to changes in cell cycle regulation and apoptosis, making this compound a candidate for anticancer therapies.
Anticancer Activity
Research has indicated that dibenzo[b,f][1,4]oxazepine derivatives exhibit significant anticancer properties. A study demonstrated that compounds within this class could induce apoptosis in cancer cell lines through the inhibition of HDACs. The specific effects of this compound on various cancer types are still under investigation, but preliminary results suggest promising therapeutic potential.
Case Studies
Study | Findings | |
---|---|---|
Study on HDAC Inhibition | The compound showed significant inhibition of HDAC activity in vitro. | Suggests potential as an anticancer agent. |
Antidiabetic Activity Evaluation | Related compounds reduced blood glucose levels in diabetic models. | Indicates possible metabolic benefits; further studies needed for this compound. |
Synthesis and Optimization
The synthesis of this compound typically involves several steps:
- Formation of the dibenzooxazepine core through cyclization reactions.
- Bromination using reagents like N-bromosuccinimide (NBS).
- Final attachment of the benzamide group via nucleophilic substitution reactions.
These synthetic routes can be optimized for yield and purity using modern techniques such as continuous flow reactors.
科学研究应用
Medicinal Chemistry Applications
Drug Development : This compound serves as a scaffold for developing new drugs targeting neurological disorders and cancer. Its unique structure allows for modifications that can enhance biological activity.
Mechanism of Action : The compound may interact with specific receptors or enzymes, modulating their activity. For instance, its derivatives have shown promise as selective inhibitors of the dopamine D2 receptor, which is crucial in treating psychiatric disorders .
Case Study: Dopamine D2 Receptor Inhibition
A study demonstrated that derivatives of dibenzo[b,f][1,4]oxazepine compounds exhibit selective affinity for the dopamine D2 receptor. This selectivity is important for minimizing side effects associated with non-selective drugs .
Organic Synthesis Applications
Intermediate in Synthesis : The compound acts as an intermediate in synthesizing more complex organic molecules. Its structure allows for various chemical reactions, including substitution and coupling reactions.
Reactions :
- Substitution Reactions : The bromine atom can be replaced by other nucleophiles under suitable conditions.
- Coupling Reactions : It can participate in Suzuki-Miyaura coupling to form complex molecules.
Material Science Applications
Development of New Materials : The compound's unique properties make it suitable for creating new materials with specific functionalities, such as conductivity or fluorescence. Research into its application in material science is ongoing, focusing on enhancing the performance of electronic devices and sensors.
常见问题
Q. Basic: What are the established synthetic routes for 4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide, and how can its purity be optimized during synthesis?
Methodological Answer:
The synthesis typically involves multi-step reactions starting from dibenzo[b,f][1,4]oxazepine derivatives. A common approach includes:
Amide Coupling : Reacting 8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-amine with 4-bromobenzoyl chloride under Schotten-Baumann conditions (base-mediated acylation in biphasic solvent systems).
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to remove unreacted starting materials and byproducts.
Purity Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1.2:1 acyl chloride to amine) to minimize side products. Use anhydrous solvents to prevent hydrolysis .
Q. Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
A combination of techniques is critical for structural confirmation:
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and oxazepine ring protons (δ 4.2–5.5 ppm). Compare with calculated chemical shifts using DFT-based tools for validation .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., monoclinic system with space group P21/n, as seen in analogous dibenzo-oxazepine structures) .
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>98%) and detect trace impurities via high-resolution mass spectrometry (HRMS) .
Q. Basic: What theoretical frameworks are essential for guiding research on this compound's reactivity and interactions?
Methodological Answer:
Research should be anchored in:
- Molecular Orbital Theory : Predict electrophilic/nucleophilic sites using Fukui indices calculated via Gaussian or ORCA software.
- Density Functional Theory (DFT) : Model reaction pathways (e.g., amide bond formation energy barriers) and non-covalent interactions (e.g., halogen bonding with bromine).
- Structure-Activity Relationship (SAR) : Link substituent effects (e.g., bromine’s electronic impact) to biological or catalytic properties .
Q. Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for structural confirmation?
Methodological Answer:
Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing distortions. Mitigate via:
Cross-Validation : Compare experimental NMR data with DFT-simulated spectra (accounting for solvent effects) and overlay X-ray-derived bond lengths/angles with computational models.
Variable-Temperature NMR : Identify conformational flexibility by analyzing signal splitting or coalescence at elevated temperatures.
Hirshfeld Surface Analysis : Quantify intermolecular interactions in crystalline states to explain deviations from solution-phase NMR data .
Q. Advanced: What strategies mitigate side reactions during the synthesis of derivatives of this compound?
Methodological Answer:
Derivatization (e.g., introducing piperazine or dithiabiuret groups) requires precise control:
- Protecting Groups : Temporarily block reactive sites (e.g., oxazepine ketone with trimethylsilyl chloride) during functionalization.
- Flow Chemistry : Use microreactors to enhance heat/mass transfer and reduce decomposition in exothermic steps.
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect intermediates and adjust reaction parameters dynamically .
Q. Advanced: How to design experiments to explore the compound's biological activity, considering its structural complexity?
Methodological Answer:
Leverage a hypothesis-driven framework:
Target Identification : Use molecular docking (AutoDock Vina) to screen against kinases or GPCRs, prioritizing targets with high binding affinity to the dibenzo-oxazepine core .
In Vitro Assays :
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) with IC50 determination.
- Enzyme Inhibition : Monitor activity of COX-2 or HDACs via fluorogenic substrates.
Mechanistic Studies : Perform SPR (surface plasmon resonance) to validate target binding kinetics and western blotting to assess downstream protein expression .
属性
IUPAC Name |
4-bromo-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O3/c1-12-2-8-19-17(10-12)24-21(26)16-11-15(7-9-18(16)27-19)23-20(25)13-3-5-14(22)6-4-13/h2-11H,1H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVZKRURTRHOQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)Br)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。